molecular formula C₁₄H₁₄N₂Na₂O₆S₃ B050586 Sulfoxone sodium CAS No. 144-75-2

Sulfoxone sodium

Cat. No. B050586
CAS RN: 144-75-2
M. Wt: 427.5 g/mol
InChI Key: YCWMYCSJQPCXEW-UHFFFAOYSA-N
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Description

Sulfoxone sodium is not directly mentioned in the provided papers. However, the papers do discuss various sulfone compounds and their synthesis, which can be related to the broader class of compounds that sulfoxone sodium belongs to. Sulfones are a group of organic compounds that contain the sulfonyl functional group attached to two carbon atoms. They are known for their applications in pharmaceuticals and organic photoconducting materials . Sulfoxone sodium itself is a type of sulfone that has been used in the past as an antimicrobial agent, particularly for the treatment of leprosy.

Synthesis Analysis

The synthesis of sulfone compounds can be achieved through various methods. One approach is the multicomponent reductive cross-coupling involving an inorganic salt like sodium metabisulfite for the construction of sulfones . Another method includes the transition-metal-free C-S bond formation, which allows for the creation of aryl sulfones from sodium sulfinates and aryne precursors . Additionally, the synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes using sodium metabisulfite as a sulfur dioxide equivalent has been reported . These methods highlight the versatility and adaptability of sulfone synthesis techniques.

Molecular Structure Analysis

The molecular structure of sulfones typically consists of a sulfonyl group (S=O) bonded to two carbon atoms. The papers discuss various sulfone structures, such as the formation of cyclic sulfones , and the incorporation of sulfone groups into complex molecules like benzofurans . The molecular structure of sulfones is significant because it contributes to their chemical stability and reactivity, which is essential for their applications in different fields.

Chemical Reactions Analysis

Sulfones participate in a variety of chemical reactions. For instance, sulfoxonium ylides can act as a carbene precursor in rhodium(III)-catalyzed C-H acylmethylation of arenes . The silver-promoted decarboxylative sulfonylation of aromatic carboxylic acids with sodium sulfinates is another example of a reaction involving sulfones, which proceeds via a radical mechanism . These reactions demonstrate the chemical versatility of sulfones and their potential for creating complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfones are influenced by the presence of the sulfonyl group. For example, the introduction of sodium sulfonate groups into poly(ether ether ketone)s affects their thermal stability and solubility, with the degree of substitution having a strong influence on these properties . The glass transition temperatures of these polymers increase with the content of sodium sulfonate groups, indicating that the incorporation of sulfone groups can significantly alter the material properties of polymers .

Scientific Research Applications

  • Sulfoxone Sodium in Dermatology and Leprosy Treatment :

    • Sulfoxone sodium has been used in treating dermatitis and leprosy, though it is associated with dermatitis medicamentosa, a drug-induced skin eruption (Combes & Scott, 1952).
    • It has been effective in treating dermatitis herpetiformis, a skin condition characterized by blistering eruptions (Goldman, 1952).
    • Its use in leprosy has been explored, with varying results and considerations of drug-related toxicities (Johansen & Erickson, 1950).
  • Neurotoxicity and Other Adverse Reactions :

    • Neurotoxicity, such as peripheral neuropathy, has been reported as a rare but significant side effect of sulfoxone sodium, especially in dermatitis herpetiformis treatment (Hubler & Solomon, 1972).
    • There have been instances of unusual drug eruptions and dermatitis in patients with leprosy treated with sulfoxone sodium, complicating the differentiation between drug reactions and symptoms of the underlying disease (Combes & Scott, 1952).
  • Inhibition of Neutrophil Chemotaxis :

    • Sulfoxone sodium has been studied for its effects on neutrophil function, particularly in inhibiting neutrophil chemotaxis to certain chemoattractants, which could explain its therapeutic efficacy in neutrophilic dermatoses (Harvath, Yancey, & Katz, 1986).
  • Interaction with Other Medications :

    • There are reports of interactions with other medications, such as lithium, leading to dermatological conditions that necessitated adjustments in treatment (Posey, 1972).

properties

IUPAC Name

disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBNFLZFSZDPQF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2Na2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023623
Record name Adesulfone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfoxone sodium

CAS RN

144-75-2
Record name Adesulfone Sodium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adesulfone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOXONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OWB0Q221
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
VK Kapoor - Analytical Profiles of Drug Substances, 1990 - Elsevier
Publisher Summary This chapter discusses sulfoxone sodium. The chapter describes the physical properties, appearance, the synthesis, the stability, the biological activity, metabolism …
Number of citations: 0 www.sciencedirect.com
T Cornbleet - Archives of Dermatology, 1982 - jamanetwork.com
… None in our group of patients had any major untoward results or had to give up the use of sulfoxone sodium permanently. There is a discussion ofthe pharmacology and toxicology of …
Number of citations: 45 jamanetwork.com
ER Kellersberger, W Rule - International Journal of Leprosy, 1951 - cabdirect.org
This is an analysis of 22 reports covering 1, 430 cases treated with Diasone, which had been supplied to leprosy institutions scattered all over the world. Of all the cases 74.8 per cent, …
Number of citations: 4 www.cabdirect.org
FC COMBES, MJ SCOTT - AMA Archives of Dermatology and …, 1952 - jamanetwork.com
… We have encountered patients with dermatitis medicamentosa from sulfoxone sodium in … the erythematous nodules due to sulfoxone sodium occurred in areas characteristically involved …
Number of citations: 3 jamanetwork.com
WR Hubler, H Solomon - Archives of Dermatology, 1972 - jamanetwork.com
… He has been unsuccessfully treated in the past with sulfapyridine and sulfoxone sodium (Diasone Sodium Enterab). In July 1970, he was placed on a regimen of dapsone, 300 mg …
Number of citations: 16 jamanetwork.com
CK Job, L Yoder, RR Jacobson, RC Hastings - Journal of the American …, 1990 - Elsevier
… The patient received promine and sulfoxone sodium (Diasone), and his disease was declared inactive in 1950. He continued to take sulfoxone sodium until 1960 and then discontinued …
Number of citations: 74 www.sciencedirect.com
JD McWhirter, K Hashimoto, S Fayne… - Archives of …, 1987 - jamanetwork.com
… Sulfoxone sodium therapy was started with cessation of symptoms, but lithium therapy could not be reinstituted without new lesion formation. Report ofa Case.\p=m-\A 26-year-old man …
Number of citations: 73 jamanetwork.com
RE Posey - JAMA, 1972 - jamanetwork.com
… Skin biopsy was refused and four days later 165 mg of sulfoxone sodium was administered twice daily for a total of six doses with complete relief of itching; however, there was a sudden…
Number of citations: 30 jamanetwork.com
RA WALZER, FR NATARO - Archives of Dermatology, 1961 - jamanetwork.com
… In February he was started on sulfoxone sodium, USP, (Diasone) 330 mg. … Consequently, sulfoxone sodium … Sulfoxone sodium was reinstituted in conjunction with corticosteroids, and …
Number of citations: 2 jamanetwork.com
SJ Gergatz, JE Drook, JS Kaiser… - Archives of …, 1977 - jamanetwork.com
… has been under continuous treatment with sulfoxone sodium for his Hansen disease. He had intermittent fever, episodic delerium, and costovertebral pain when first seen. Large, …
Number of citations: 8 jamanetwork.com

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